
5-Fluoro-2-hydroxyimino-1-indanone
Übersicht
Beschreibung
5-Fluoro-1-indanone is a fluorinated building block . It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .
Synthesis Analysis
The synthesis of indanones, including 5-Fluoro-1-indanone, has been achieved through various methods. These include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene , the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates , and the nickel-catalyzed reductive cyclization of a broad range of enones .Molecular Structure Analysis
The molecular formula of 5-Fluoro-1-indanone is C9H7FO . The average mass is 150.150 Da and the monoisotopic mass is 150.048096 Da .Chemical Reactions Analysis
5-Fluoro-1-indanone has been used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .Physical and Chemical Properties Analysis
5-Fluoro-1-indanone is a white to yellowish crystalline low melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 247.0±29.0 °C at 760 mmHg, and a flash point of 87.2±14.5 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Ophthalmic Applications
Fluorouracil, a compound closely related to "5-Fluoro-2-hydroxyimino-1-indanone," has been utilized in ophthalmic practice due to its ability to reduce fibroblastic proliferation and scarring. It plays a significant role in surgeries such as primary glaucoma filtering, dacryocystorhinostomy, and pterygium surgery, among others, highlighting its importance in enhancing surgical success rates and reducing recurrence of ocular surface neoplasia (Abraham et al., 2012).
Organic Synthesis and Fluorination Techniques
The research into direct α-fluorination of ketones, including 1-indanone derivatives, using specific reagents showcases the advancements in regiospecific fluorofunctionalization. This highlights the compound's role in the development of synthetic methodologies for the creation of fluorinated organic compounds, which are pivotal in pharmaceutical and material sciences (Stavber et al., 2002).
Material Science and Electronics
The development of fused-ring electron acceptors for efficient polymer solar cells illustrates the application of fluorine-substituted compounds in enhancing the performance of organic electronic devices. These materials exhibit improved electronic properties, charge transport, and photovoltaic performance, demonstrating the compound's relevance in the advancement of solar technology (Dai et al., 2017).
Chemical Synthesis and Medicinal Chemistry
The synthesis of trifluoromethylated dihydrocoumarins and indanones through tandem superacidic activation processes underscores the compound's utility in creating biologically active molecules. This serves as a foundation for the development of therapeutics, highlighting its significance in medicinal chemistry and drug design (Prakash et al., 2010).
Coordination Chemistry and Bioimaging
The study of coordination chemistry involving substituted pyrimidines and the development of a novel fluorescence sensor for cysteine detection demonstrate the compound's application in both theoretical chemistry and biological imaging. These findings pave the way for new diagnostic tools and contribute to our understanding of complex chemical systems (Barceló-Oliver et al., 2013); (Fang et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-2-hydroxyimino-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-13)9(7)12/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMJMAABBSDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)
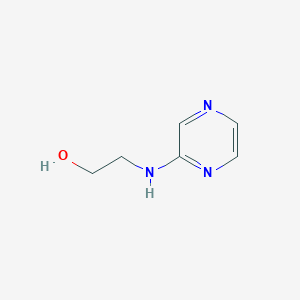
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)
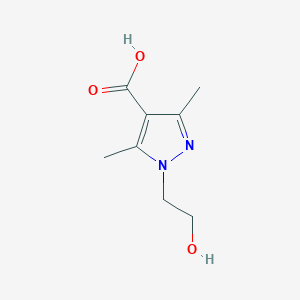
![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)
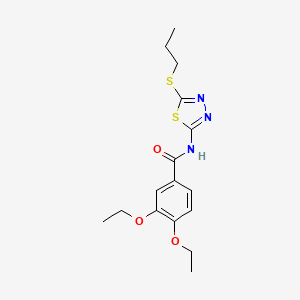
![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)
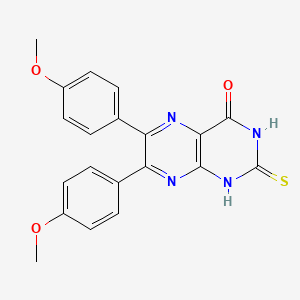
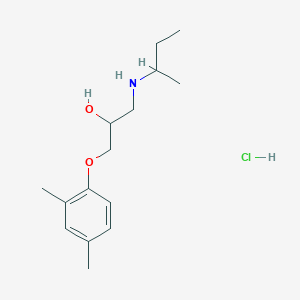
![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)
